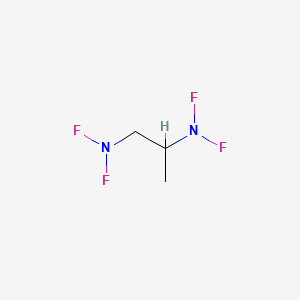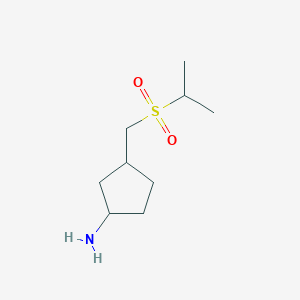
(R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone-D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(-)-4-Benzyl-3-propionyl-2-oxazolidinone-D3 is a chiral oxazolidinone derivative. This compound is often used in asymmetric synthesis due to its ability to induce chirality in the resulting products. The presence of deuterium atoms (D3) in its structure makes it particularly useful in studies involving isotopic labeling and kinetic isotope effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-4-Benzyl-3-propionyl-2-oxazolidinone-D3 typically involves the reaction of ®-4-benzyl-2-oxazolidinone with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-(-)-4-Benzyl-3-propionyl-2-oxazolidinone-D3 may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
®-(-)-4-Benzyl-3-propionyl-2-oxazolidinone-D3 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the propionyl group with other acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acyl chlorides and anhydrides are common reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with carboxylic acid groups, while reduction may produce alcohol derivatives.
Applications De Recherche Scientifique
®-(-)-4-Benzyl-3-propionyl-2-oxazolidinone-D3 has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: The compound’s isotopic labeling with deuterium makes it useful in studying metabolic pathways and enzyme mechanisms.
Medicine: It can be used in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism by which ®-(-)-4-Benzyl-3-propionyl-2-oxazolidinone-D3 exerts its effects involves its ability to induce chirality in chemical reactions. The oxazolidinone ring provides a rigid framework that allows for selective interactions with other molecules, leading to the formation of enantiomerically pure products. The deuterium atoms in the compound can also influence reaction kinetics by altering the rate of bond formation and cleavage.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-(+)-4-Benzyl-3-propionyl-2-oxazolidinone
- ®-(-)-4-Benzyl-3-acetyl-2-oxazolidinone
- ®-(-)-4-Benzyl-3-butyryl-2-oxazolidinone
Uniqueness
®-(-)-4-Benzyl-3-propionyl-2-oxazolidinone-D3 is unique due to the presence of deuterium atoms, which makes it particularly valuable in studies involving isotopic labeling. This feature distinguishes it from other similar compounds that do not contain deuterium.
Propriétés
Formule moléculaire |
C13H15NO3 |
|---|---|
Poids moléculaire |
236.28 g/mol |
Nom IUPAC |
(4R)-4-benzyl-3-(3,3,3-trideuteriopropanoyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H15NO3/c1-2-12(15)14-11(9-17-13(14)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m1/s1/i1D3 |
Clé InChI |
WHOBYFHKONUTMW-KMKPOHAJSA-N |
SMILES isomérique |
[2H]C([2H])([2H])CC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 |
SMILES canonique |
CCC(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B15293653.png)

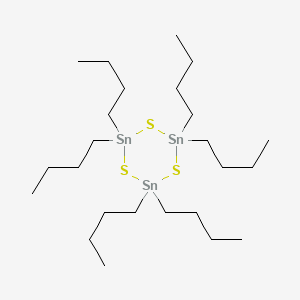

![a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol](/img/structure/B15293675.png)
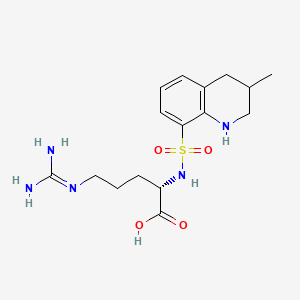
![2-{Imidazo[1,2-a]pyridin-5-yl}ethan-1-amine](/img/structure/B15293681.png)

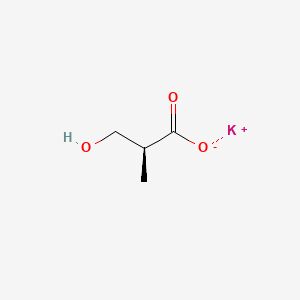
![(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B15293688.png)
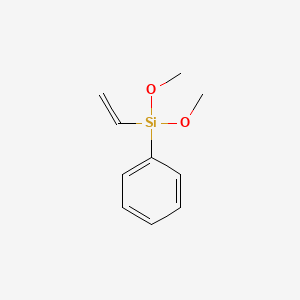
![N-[(3beta,7alpha,12alpha)-7,12-Dihydroxy-24-oxo-3-(sulfooxy)chol-5-en-24-yl]glycine Disodium Salt](/img/structure/B15293694.png)
